AS-136A
Description
Contextualization of Measles Virus (MeV) Pathogenesis and Therapeutic Imperatives
Measles virus (MeV), a member of the Paramyxoviridae family, is a highly contagious negative-strand RNA virus and a major human pathogen responsible for substantial morbidity and mortality worldwide, especially in unvaccinated populations nih.govnih.govresearchgate.netresearchgate.net. Despite the availability of an effective vaccine, declining vaccination rates in certain regions have led to resurgences and outbreaks, underscoring the persistent threat posed by the virus nih.govnih.gov.
MeV transmission occurs primarily via the respiratory route, leading to a systemic disease characterized by fever, skin rash, cough, coryza, and conjunctivitis researchgate.net. A critical aspect of MeV pathogenesis is the transient immunosuppression it induces, which can last for weeks to years, leaving infected individuals highly susceptible to secondary bacterial and other opportunistic infections, contributing significantly to measles-associated mortality and morbidity researchgate.netnih.gov. Currently, there is no specific antiviral therapy for measles; treatment is largely supportive researchgate.netnih.gov. This absence of targeted antiviral drugs highlights a significant therapeutic imperative for the development of novel compounds that can effectively combat MeV infection and improve disease management.
Identification of AS-136A as a Non-Nucleoside Inhibitor of Measles Virus RNA-Dependent RNA Polymerase (RdRp)
This compound was identified through high-throughput screening as a novel small-molecule compound capable of potently inhibiting the activity of the measles virus RNA-dependent RNA polymerase (RdRp) complex nih.govnih.govresearchgate.net. This compound is characterized as an orally active, non-nucleoside inhibitor medchemexpress.commolnova.comtargetmol.commedchemexpress.com. The mechanism of action for this compound involves directly blocking viral RNA synthesis by targeting the viral polymerase (L protein) subunit of the RdRp complex nih.govnih.gov. This interaction with the L protein effectively suppresses viral RNA production, thereby inhibiting viral replication nih.govmolnova.com.
Research findings indicate that this compound exhibits potent anti-MeV activity, with an inhibitory concentration 50% (IC50) of 2 µM against the measles virus medchemexpress.commolnova.commedchemexpress.com. Further studies have revealed that mutations conferring resistance to this compound tend to cluster in conserved domains of the L protein, specifically in the immediate vicinity of the proposed catalytic center for phosphodiester bond formation nih.gov. This provides strong evidence that this compound exerts its antiviral effect by directly interacting with and inhibiting the viral RdRp.
Table 1: Inhibitory Concentration (IC50) of this compound against Measles Virus
| Compound | Target | IC50 against Measles Virus |
| This compound | RdRp | 2 µM medchemexpress.commolnova.commedchemexpress.com |
Role of this compound as a Standard Control in MeV Inhibitory Assays
Given its well-defined mechanism of action and potent anti-MeV activity, this compound has been widely adopted as a standard control in various in vitro assays designed to evaluate the efficacy of novel MeV inhibitors asm.orgplos.orgplos.org. Its consistent performance as a pathogen-directed RdRp inhibitor makes it an invaluable benchmark for comparing the antiviral potential and resistance profiles of newly developed compounds plos.orgplos.org.
For instance, in studies investigating the emergence of viral resistance, this compound serves as a critical reference. Research has demonstrated that robust resistance to this compound can emerge in a stepwise manner after approximately 15 to 25 days of continuous viral adaptation in the presence of the compound plos.orgplos.org. This characteristic resistance profile, arising from mutations in the viral L protein, provides a clear contrast for evaluating host-directed antivirals or other inhibitors with different mechanisms of action. By comparing the resistance kinetics and patterns of new compounds against those of this compound, researchers can gain insights into the potential for viral escape and the durability of novel antiviral strategies.
Table 2: Emergence of Resistance in MeV Inhibitory Assays
| Inhibitor Type | Compound | Resistance Emergence Profile |
| Pathogen-directed RdRp Inhibitor | This compound | Robust resistance emerges in stepwise adaptations after 15-25 days plos.orgplos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLQNVQEAZKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583090 | |
| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949898-66-2 | |
| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of As 136a Antiviral Activity
Direct Inhibition of Measles Virus RNA-Dependent RNA Polymerase (RdRp) Complex Activity
AS-136A is characterized as an orally active, non-nucleoside inhibitor of the measles virus RdRp. medchemexpress.comtargetmol.commolnova.combiocat.com It effectively blocks viral RNA synthesis, which is fundamental to the measles virus life cycle. targetmol.combiocat.comnih.govnih.govasm.org Studies have shown that this compound possesses an IC₅₀ of 2 µM against measles virus, highlighting its potency in inhibiting the RdRp. medchemexpress.commolnova.commedchemexpress.com
Table 1: this compound Potency Against Measles Virus RdRp
| Compound | Target | IC₅₀ (Measles Virus) |
| This compound | RdRp | 2 µM medchemexpress.commolnova.commedchemexpress.com |
The primary molecular target of this compound has been identified as the large (L) protein subunit of the MeV RdRp complex. nih.govnih.govresearchgate.netresearchgate.netingentaconnect.comglobalauthorid.com The L protein is the enzymatically active component of the RdRp, responsible for catalyzing various enzymatic activities that drive viral RNA transcription and replication. ingentaconnect.com Evidence supporting this specific targeting comes from resistance profiling studies, where mutations conferring resistance to this compound were found to cluster in conserved domains of the L protein. nih.govglobalauthorid.com These resistance mutations are typically located in the immediate vicinity of the proposed catalytic center for phosphodiester bond formation and other neighboring conserved domains of the L protein. nih.govglobalauthorid.com This suggests that this compound interacts directly with critical functional regions of the L protein, thereby impeding its enzymatic function. nih.govglobalauthorid.com
This compound specifically blocks the synthesis of viral RNA in infected cells. nih.govasm.org Through real-time reverse transcription-PCR analysis, it has been demonstrated that this compound significantly reduces the levels of both measles virus mRNA and antigenome (positive-sense RNA). nih.gov For instance, a concentration of 5 µM of this compound was sufficient to achieve approximately a 100-fold reduction in viral RNA signal. nih.gov This profound suppression of RNA synthesis by this compound in the context of virus infection confirms that its antiviral activity is directly linked to the inhibition of RdRp complex activity. nih.gov
Table 2: Impact of this compound on Viral RNA Synthesis
| Measles Virus RNA Type | Effect of this compound (5 µM) |
| mRNA | ~100-fold reduction nih.gov |
| Antigenome | ~100-fold reduction nih.gov |
The precise molecular mechanism by which this compound inhibits the RdRp complex involves the direct suppression of phosphodiester bond formation. researchgate.netresearchgate.netasm.orgnih.gov Unlike some other non-nucleoside inhibitors that may cause a delayed polymerase arrest after the incorporation of a few nucleotides, this compound (and its analog ERDRP-0519) inhibits all phosphodiester bond formation during both the de novo initiation of RNA synthesis at the promoter and the subsequent RNA elongation by a committed polymerase complex. researchgate.netresearchgate.netasm.orgnih.gov This unique mechanism suggests that this compound may pharmacologically lock the polymerase in a pre-initiation conformation. researchgate.netnih.gov This is achieved through the simultaneous engagement of the L protein's polyribonucleotidyl transferase (PRNTase)-like domain and a flexible intrusion loop by the compound, preventing the necessary conformational changes required for RNA polymerization. researchgate.netnih.gov
Impact on Measles Virus Replication Cycle Progression
A direct consequence of this compound's inhibitory action on RdRp and RNA synthesis is the suppression of progeny virus generation. biocat.comnih.gov The compound efficiently blocks virus-induced cytopathicity, such as cell-to-cell fusion, which is a hallmark of measles virus infection. nih.gov This inhibition of viral replication steps ultimately leads to a significant reduction in the amount of infective virus released from infected cells, thereby limiting the spread of the virus. nih.govresearchgate.net
Abolition of Virus-Induced Cytopathicity and Cell-to-Cell Fusion
A hallmark of measles virus infection in cell culture is the extensive cell-to-cell fusion, leading to the formation of syncytia and observable cytopathic effects (CPE) nih.gov. This compound has been demonstrated to efficiently block these virus-induced cytopathicity and cell-to-cell fusion nih.govgoogle.com. Studies have shown that a concentration of 5 µM of this compound is sufficient to achieve approximately a 100-fold reduction in viral RNA signal, which in turn leads to the biochemical undetectability of the viral F protein and a complete cessation of cell-to-cell fusion nih.gov. This suppression of CPE is a direct indicator of its effective antiviral activity. The compound's ability to suppress CPE has also been utilized in viral CPE suppression assays to assess resistance, where adapted viral variants show high-level resistance to this compound, evidenced by the reappearance of cytopathic effects in the presence of the compound researchgate.net.
Molecular Interactions and Binding Site Analysis
The antiviral efficacy of this compound stems from its specific molecular interactions with the measles virus RdRp complex, particularly the large (L) protein subunit.
This compound is identified as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) medchemexpress.com. The RdRp complex, composed of the L and phosphoprotein (P) subunits, is responsible for both transcription and replication of the viral genome nih.govingentaconnect.com. Resistance mutations to this compound have provided crucial insights into its binding site within the L protein. Analysis of these mutations revealed that all confirmed changes localize within conserved domains II, III, or IV of the L protein nih.govingentaconnect.com. Specifically, domain II is postulated to possess RNA-binding activity, while domain III is thought to harbor the site for polymerization nih.gov. Domain IV may function as a metal cofactor binding site ingentaconnect.com. The clustering of resistance mutations in these specific domains suggests that this compound directly interacts with or near the catalytic core of the RdRp, thereby impeding its function nih.govresearchgate.netingentaconnect.com.
The binding of inhibitors to polymerases, including RNA-dependent RNA polymerases, often induces conformational changes and structural rearrangements within their domains, which are crucial for their catalytic activity researchgate.netfrontiersin.orgplos.org. While specific details on this compound-induced conformational changes are not explicitly detailed in the provided snippets, the general mechanism of polymerase inhibition by small molecules often involves blocking such structural rearrangements researchgate.net. For DNA polymerases, for instance, the binding of nucleotides triggers movements of subdomains (e.g., fingers, palm, and thumb) from an open to a closed conformation, which is essential for catalysis frontiersin.orgplos.orgmdpi.comscripps.edu.
The observation that mutations in the L protein, particularly in domains II, III, or IV, lead to resistance against this compound suggests that these mutations induce conformational modifications that prevent effective binding of the compound or alleviate its inhibitory effect nih.gov. This implies that this compound's mechanism of action likely involves influencing the dynamic structural states of the L protein, thereby disrupting the proper functioning of the RdRp complex. Such interactions would impede the necessary conformational transitions required for viral RNA synthesis, ultimately leading to the observed antiviral activity.
Key Research Findings and Data
This compound demonstrates potent inhibition of measles virus replication. Its inhibitory concentration (IC50) for measles virus is reported to be 2 µM medchemexpress.com. Furthermore, concentrations as low as 5 µM are effective in significantly reducing viral RNA synthesis and completely blocking cell-to-cell fusion nih.gov.
Table 1: Antiviral Activity of this compound against Measles Virus (MeV)
| Parameter | Value | Reference |
| IC50 for Measles Virus (RdRp) | 2 µM | medchemexpress.com |
| Concentration for ~100x RNA Reduction & Complete Cell-to-Cell Fusion Block | 5 µM | nih.gov |
Experimental Investigations of As 136a Efficacy and Specificity
Preclinical In Vivo Efficacy Studies of AS-136A and Structurally Related Analogs
Evaluation in Non-Human Primate Models for Morbillivirus Infection
Experimental investigations into the efficacy of compounds derived from the this compound class have included evaluations in non-human primate models for morbillivirus infection, specifically focusing on the measles virus (MeV). The optimized lead compound, ERDRP-0519, demonstrated significant oral efficacy against a clinical MeV isolate in squirrel monkeys ( Saimiri sciureus ), which develop a disease resembling human measles.
Studies showed that both prophylactic and post-exposure therapeutic treatment with ERDRP-0519 prevented measles disease in these models. Prophylactic treatment nearly completely prevented MeV viremia, and treatment initiated three days post-infection markedly reduced viremia. Even when treatment commenced as late as seven days post-infection, it prevented the appearance of a general rash. Prophylactic administration of ERDRP-0519 led to a substantial decrease in viremia titers, reducing them by up to 250-fold compared to untreated animals. In treated groups, the virus was generally cleared within 21 days.
Table 1: Efficacy of ERDRP-0519 in Non-Human Primate (Squirrel Monkey) Models for Measles Virus Infection
| Treatment Regimen | Effect on MeV Viremia | Effect on Clinical Signs (Rash) | Virus Clearance |
| Prophylactic | Nearly complete prevention; up to 250-fold reduction in titers | Not applicable (disease prevented) | Within 21 days |
| Therapeutic (Day 3 post-infection) | Markedly reduced viremia | Reduced disease severity | Within 21 days |
| Therapeutic (Day 7 post-infection) | No significant effect on maximum virus load, but titers dropped significantly within 72 hours of treatment initiation | Prevented appearance of general rash | Within 21 days |
Assessment in Surrogate Animal Models for Paramyxovirus Disease
The efficacy of this compound-derived compounds has also been assessed in surrogate animal models for paramyxovirus disease, notably using the canine distemper virus (CDV) in ferrets. The CDV-ferret system is an established and highly relevant surrogate model for human measles, as CDV, a morbillivirus closely related to MeV, induces a measles-like disease that is typically 100% lethal in ferrets.
The optimized compound, ERDRP-0519, demonstrated unparalleled oral efficacy in ferrets lethally infected with CDV. Prophylactic oral treatment effectively reduced viremia and prolonged animal survival. Notably, post-exposure therapeutic (PET) dosing resulted in complete survival of infected animals, a remarkable outcome given the 100% lethality of the infection in untreated controls. Ferrets receiving PET dosing showed an approximate 99% reduction in virus load. These animals remained subclinical and developed a robust humoral immune response, characterized by the presence of neutralizing antibodies. Furthermore, ferrets in the PET group were fully protected against a subsequent lethal CDV challenge administered 35 days after the initial infection and 18 days post-treatment completion. While one study indicated that prophylactic treatment prolonged survival by two weeks, all animals eventually succumbed to the disease, highlighting the critical impact of treatment initiation time.
Table 2: Efficacy of ERDRP-0519 in Surrogate Animal Model (Ferrets) for Canine Distemper Virus Infection
| Treatment Regimen | Survival Rate | Reduction in Virus Load | Clinical Signs | Humoral Response | Protection against Re-challenge |
| Prophylactic | Prolonged survival | Reduced viremia | Reduced | Not specified | Not specified |
| Post-exposure Therapeutic (PET) | Complete survival (100%) | ~99% reduction | Subclinical | Strong neutralizing antibodies | Complete protection |
Mechanisms of Viral Resistance to As 136a
Identification and Characterization of Resistance-Conferring Mutations
The primary mechanism of resistance to AS-136A involves specific genetic alterations in the viral polymerase, the L protein, which is the catalytic subunit of the RdRp complex. asm.orgnih.gov
To confirm a causal link between specific mutations and resistance, individual point mutations identified in adapted viruses were re-introduced into two types of systems: transient replicon reporter assays and infectious recombinant MeV. asm.orgnih.govresearchgate.net These experiments demonstrated that single amino acid changes in the L protein were sufficient to reconstitute the resistance phenotype. nih.govresearchgate.net
The replicon assays, which measure RdRp-driven reporter gene activity, allowed for a quantitative assessment of resistance levels. researchgate.net For instance, mutations other than L(R1233Q) conferred high-level resistance, while the L(R1233Q) mutation resulted in an intermediate level of resistance. nih.govresearchgate.net These findings from the replicon system were further validated using recombinant viruses, confirming that the resistance phenotypes were consistent in the context of a full viral infection. nih.gov The effect of these individual mutations was found to be independent of the genetic background of the L protein, as they conferred resistance even when placed in the context of a different MeV strain's replicon system. nih.gov
| Mutation in L Protein | Location (Conserved Domain) | Resistance Level (Replicon Assay) | Associated Escape Pathway |
|---|---|---|---|
| L(R1233Q) | Domain IV | Intermediate | Increased RdRp Basal Activity |
| Other Confirmed Mutations | Domains II, III, IV | High | Reduced Inhibitor Sensitivity |
Pathways of Viral Escape from this compound Inhibition
Studies have revealed two distinct strategies that the measles virus employs to escape the inhibitory effects of this compound. asm.orgnih.gov These pathways are linked to the specific mutations acquired in the L protein.
One pathway to resistance involves mutations that enhance the intrinsic catalytic activity of the RdRp complex. asm.orgnih.gov The specific mutation L(R1233Q), located in domain IV of the L protein, was shown to increase the baseline activity of the RdRp in replicon assays. nih.govresearchgate.net This heightened polymerase activity is thought to provide a level of drug tolerance, leading to an intermediate-level resistance phenotype. nih.gov Essentially, by working more efficiently, the polymerase can better overcome the partial block imposed by the inhibitor. nih.gov
The more common escape mechanism observed during adaptation studies involves mutations that decrease the sensitivity of the RdRp complex to this compound without altering its baseline activity. asm.orgnih.gov In replicon assays, viral variants with these mutations exhibited high-level resistance, but their RdRp activity levels in the absence of the inhibitor were largely unchanged compared to the wild-type virus. nih.gov This suggests that these mutations alter the inhibitor's binding site or the allosteric effects of its binding on the L protein, thereby reducing the compound's inhibitory efficacy. asm.org
| Escape Pathway | Mechanism | Associated Mutation Profile | Resulting Resistance Level |
|---|---|---|---|
| Increased RdRp Basal Activity | Enhances the intrinsic catalytic rate of the polymerase complex. | Primarily L(R1233Q) | Intermediate |
| Reduced Inhibitor Sensitivity | Decreases the inhibitory effect of the compound on the polymerase without changing its baseline activity. | Multiple point mutations in L protein domains II, III, and IV | High |
Implications of Resistance Mutations for Viral Fitness and Propagation
Experimental data supports the hypothesis that these resistance-conferring mutations may reduce viral fitness. nih.govasm.org When recombinant measles viruses harboring individual resistance mutations were grown in vitro, they exhibited a noticeable delay in the onset of viral growth compared to the wild-type virus. asm.orgnih.gov This suggests that while the mutations allow the virus to replicate in the presence of this compound, they may compromise the efficiency of the replication process itself. asm.org This potential fitness cost is a critical factor, as it could limit the propagation and transmission of resistant viral strains in the absence of drug pressure. asm.org
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Methodologies for AS-136A Production
The production of this compound involves a combination of established synthetic protocols, with recent advancements focusing on continuous flow methodologies to enhance efficiency and yield.
This compound, often referred to as compound 2 or 2a in early research, was identified through iterative optimization of a series of pyrazole (B372694) carboxamides nih.govnih.gov. The synthesis of pyrazole carboxamide derivatives, including those related to this compound, can involve the coupling of an acid chloride derived from 3-trifluoromethyl pyrazole with appropriate anilines nih.gov. A general batch procedure for synthesizing morpholinyl analogs, which encompasses compounds like ERDRP-00519 (2o), typically involves the reaction of an aldehyde with morpholine (B109124) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in dichloromethane (B109758) (CH2Cl2) nih.gov. Furthermore, a direct and facile cycloaddition reaction between electron-deficient terminal alkynes and 2,2,2-trifluorodiazoethane (B1242873) has been described as a method to produce 5-substituted 3-trifluoromethylpyrazoles, which serve as key intermediates in the synthesis of this compound researchgate.net.
Significant advancements have been made in the continuous flow synthesis of this compound, offering improved yields and efficiency compared to traditional batch processes nih.govscielo.brresearchgate.netmdpi.comresearchgate.netresearchgate.netrsc.orgmit.edunih.gov. This approach leverages a modular assembly line, enabling the safe handling of reactive intermediates like diazoalkanes at elevated temperatures nih.govresearchgate.net.
A telescoped continuous flow multi-step process for this compound production has been reported, achieving an isolated yield of 34% with 72% purity at a rate of 1.73 grams per hour (g h-1) nih.govmit.edu. When individual modules of the continuous flow system are utilized, the yield can be significantly improved to 75% with 99% purity nih.govrsc.orgmit.edunih.gov. This continuous flow methodology streamlines the synthesis by reducing the need for multiple intermediate isolations and additional steps often required in batch syntheses nih.gov. For instance, a four-step telescoped synthesis of this compound in a continuous flow system demonstrated a total residence time of 31.7 minutes, yielding 1.76 g h-1 of the product scielo.brresearchgate.netmit.edu.
Table 1: Comparison of Batch and Continuous Flow Synthesis Parameters for this compound
| Synthesis Method | Yield (Isolated) | Purity | Throughput | Total Residence Time | Notes |
| Continuous Flow (Telescoped) | 34% nih.govmit.edu | 72% nih.gov | 1.73 g h-1 nih.govmit.edu | 31.7 min scielo.brresearchgate.netmit.edu | Combines multiple steps without intermediate purification. |
| Continuous Flow (Individual Modules) | 75% nih.govrsc.orgmit.edunih.gov | 99% nih.gov | Not specified for this configuration | Not specified for this configuration | Utilizes separate modules for distinct reaction steps. |
Derivatization and Analog Development Based on the Pyrazole Carboxamide Scaffold
The pyrazole carboxamide scaffold of this compound has served as a foundation for extensive derivatization and analog development, primarily aimed at enhancing its antiviral potency and improving pharmacokinetic properties.
This compound was initially identified as a first-generation lead molecule with low nanomolar potency against live Measles virus, following comprehensive structure-activity relationship (SAR) studies around its pyrazole carboxamide scaffold nih.govnih.govacs.orgfigshare.com. Early SAR investigations revealed that modifications to the piperidine (B6355638) ring of this compound were generally well-tolerated without detrimental effects on antiviral activity nih.gov. In contrast, alterations to the central ring or the pyrazole group were found to be detrimental to the compound's activity nih.gov. Further studies indicated that the 2-position of the piperidine moiety was particularly favorable for maintaining or improving activity, yielding more potent compounds compared to substitutions at the 3- or 4-positions nih.gov. This understanding guided subsequent efforts to append solubilizing groups to the piperidine ring or to replace it with various substituted phenyl or alicyclic groups, aiming to optimize the compound's biophysical characteristics nih.gov.
Despite its promising antiviral potency, this compound exhibited limitations due to its poor water solubility and low oral bioavailability in rat models nih.govnih.govacs.orgfigshare.com. These challenges prompted further SAR studies focused on improving the compound's pharmacokinetic profile. This optimization led to the discovery of ERDRP-0519 (also known as 2o), a second-generation lead compound nih.govnih.govacs.orgfigshare.com.
ERDRP-0519 demonstrated potent inhibition of MeV with an EC50 of 60 nM and significantly improved aqueous solubility, approximately 60 µg/mL nih.govnih.govacs.orgfigshare.com. Pharmacokinetic studies in rats showed that ERDRP-0519 achieved a 10-fold increase in exposure (AUC/Cmax) compared to this compound and exhibited good oral bioavailability (F = 39%) nih.govnih.govacs.orgfigshare.com. The enhanced solubility of ERDRP-0519 was directly correlated with its improved oral bioavailability nih.govnih.govacs.orgfigshare.com. Furthermore, ERDRP-0519 displayed high permeability in Caco-2 bi-directional permeability assays, suggesting favorable absorption characteristics nih.gov.
Table 2: Pharmacokinetic Properties of this compound and ERDRP-0519 (in Rat Model)
| Compound | EC50 (MeV) | Aqueous Solubility | Oral Bioavailability (F) | Exposure (AUC/Cmax) |
| This compound | Low nanomolar nih.govnih.govacs.org | Poor nih.govnih.govacs.orgfigshare.com | Low nih.govnih.govacs.orgfigshare.com | Baseline nih.govnih.govacs.orgfigshare.com |
| ERDRP-0519 | 60 nM nih.govnih.govacs.orgfigshare.com | ~60 µg/mL nih.govnih.govacs.orgfigshare.com | 39% nih.govnih.govacs.orgfigshare.com | 10-fold increase vs. This compound nih.govnih.govacs.orgfigshare.com |
Correlation of Chemical Structure with RNA-Dependent RNA Polymerase Inhibitory Activity
This compound functions as a non-nucleoside inhibitor that specifically targets the measles virus RNA-dependent RNA polymerase (RdRp) nih.govnih.govmedchemexpress.comtargetmol.complos.org. Its mechanism of action involves potently blocking the activity of the MeV RdRp complex nih.govnih.govplos.org, thereby inhibiting viral RNA synthesis in infected cells nih.govtargetmol.complos.org.
Studies on viral resistance to this compound have provided insights into its interaction with the RdRp complex. Resistance mutations were found to emerge within the L protein subunit of the RdRp complex nih.govplos.orgresearchgate.net. These mutations are specifically localized in the immediate vicinity of the proposed catalytic center for phosphodiester bond formation and in neighboring conserved domains of the L protein nih.gov. This clustering of resistance mutations strongly supports the hypothesis that this compound exerts its inhibitory effect through direct interaction with the L protein, a key component of the viral polymerase nih.gov.
Similarly, ERDRP-0519, an optimized analog, also acts as an inhibitor of the viral RNA polymerase wikipedia.orgtargetmol.comwikipedia.org. Affinity mapping studies for ERDRP-0519 have indicated its binding to two specific peptides within the PRNTase domain of the RdRp complex researchgate.net. These peptides are situated near the intersection of the PRNTase, connector, and MTase domains researchgate.net. This binding suggests that ERDRP-0519 may inhibit RdRp activity by preventing the proper reorganization of priming and intrusion loops within the polymerase complex researchgate.net.
Q & A
Q. What is the mechanism of action of AS-136A against measles virus (MeV)?
this compound is a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) catalytic subunit (L protein) of MeV. It disrupts viral RNA synthesis by binding to a conserved allosteric site, thereby blocking replication. Methodologically, this is validated through in vitro RdRp inhibition assays and structural analysis of MeV escape mutants resistant to this compound .
Q. What are standard protocols for synthesizing this compound in laboratory settings?
this compound is synthesized via multi-step organic reactions, often using continuous flow chemistry platforms. For example, intermediate compounds (e.g., pyrazole carboxamide derivatives) are synthesized through hydrolysis (using 1N NaOH) and subsequent functionalization steps. Reaction parameters (e.g., temperature, catalyst concentration) are optimized to achieve a final yield of ~34% with 1.73 g/h throughput .
Q. How is this compound’s antiviral activity quantified in cell culture models?
Researchers use plaque reduction assays and qRT-PCR to measure viral RNA levels. For example, MeV-infected cells are treated with this compound at varying concentrations (e.g., 2 μM IC50), and viral load is quantified by comparing mRNA and antigenome copy numbers to vehicle-treated controls. Parallel cytotoxicity assays ensure compound specificity .
Advanced Research Questions
Q. How can researchers optimize this compound’s pharmacokinetics while maintaining antiviral potency?
Structure-activity relationship (SAR) studies focus on modifying the pyrazole carboxamide scaffold to enhance aqueous solubility and bioavailability. For instance, replacing hydrophobic groups with polar substituents improved solubility from <10 μg/mL (this compound) to ~60 μg/mL (ERDRP-00519), increasing rat oral bioavailability from <5% to 39% .
Q. What experimental strategies address viral resistance to this compound?
Resistance studies involve passaging MeV in escalating this compound concentrations to generate escape mutants. Sequencing the RdRp L protein identifies mutations (e.g., residues N/D/D 489, 528, 590) that confer resistance. These findings guide the design of next-generation inhibitors targeting conserved regions .
Q. How can green chemistry principles be applied to this compound synthesis?
Continuous flow platforms reduce waste and improve scalability compared to batch synthesis. For example, a unified flow system minimizes solvent use and enhances reaction control, achieving 34% yield with high reproducibility. Life-cycle assessment (LCA) metrics are used to evaluate environmental impact .
Q. What statistical methods resolve contradictions in this compound’s efficacy across studies?
Discrepancies in EC50 values (e.g., 2 μM vs. 60 nM in different assays) are analyzed using dose-response curve normalization and inter-lab calibration. Researchers standardize cell lines (e.g., Vero/hSLAM cells for MeV) and viral strains to reduce variability. Meta-analyses of raw datasets identify confounding factors like compound stability .
Q. How do researchers validate this compound’s target specificity in complex biological systems?
Target engagement is confirmed through thermal shift assays (TSA) and cellular thermal shift assays (CETSA). This compound’s binding to MeV RdRp is validated by observing protein stabilization under increasing temperatures. Off-target effects are ruled out via RNAi screens against host polymerases .
Methodological Guidelines
- Experimental Design : Include controls for cytotoxicity (e.g., MTT assays) and viral entry inhibitors to isolate RdRp-specific effects .
- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/EC50 values and assess statistical significance (p < 0.05 via ANOVA) .
- Synthesis Reproducibility : Document reaction parameters (e.g., flow rate, pressure) and characterize intermediates via NMR/HPLC to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
